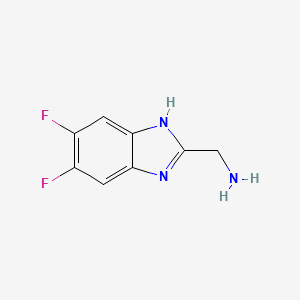

2-(Aminomethyl)-5,6-difluorobenzimidazole

Description

BenchChem offers high-quality 2-(Aminomethyl)-5,6-difluorobenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-5,6-difluorobenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5,6-difluoro-1H-benzimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H,3,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODHQBAAVZEIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(Aminomethyl)-5,6-difluorobenzimidazole

CAS: 1153806-77-9 | Molecular Formula: C₈H₇F₂N₃ | MW: 183.16 g/mol []

Executive Technical Summary

2-(Aminomethyl)-5,6-difluorobenzimidazole represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. Unlike its non-fluorinated parent, this molecule incorporates two critical design elements:

-

Metabolic Hardening: The fluorine atoms at positions 5 and 6 block the primary sites of cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending the in vivo half-life of derived drugs.

-

Electronic Modulation: The electron-withdrawing nature of the difluoro-substitution pattern modulates the basicity of the benzimidazole ring system, altering hydrogen bond donor/acceptor capabilities and lipophilicity (LogP) to improve membrane permeability.

This guide serves as a definitive technical resource for utilizing this scaffold in the synthesis of kinase inhibitors, GPCR antagonists (specifically P2X3), and antiviral agents.

Physicochemical Architecture

The utility of this molecule is dictated by its electronic distribution. The 5,6-difluoro motif is not merely structural; it is a functional electronic tuner.

Electronic & Solubility Profile

| Property | Value / Characteristic | Impact on Drug Design |

| LogP (Predicted) | ~0.63 | Moderate lipophilicity ensures good water solubility while maintaining membrane permeability. |

| pKa (Imidazole NH) | ~10.5 (Acidic) | Fluorines lower the pKa compared to unsubstituted benzimidazole (~12.8), facilitating deprotonation for N-alkylation reactions. |

| pKa (Pyridine-like N) | ~4.5 (Basic) | Reduced basicity (vs. pKa 5.6 of parent) reduces non-specific protein binding and lysosomal trapping. |

| Topological Polar Surface Area | ~54 Ų | Ideal range for CNS and oral bioavailability (<140 Ų). |

| H-Bond Donors/Acceptors | 2 / 3 | The primary amine and imidazole NH act as versatile anchor points. |

Structural Visualization (DOT)

The following diagram illustrates the pharmacophore features and electronic effects of the scaffold.

Caption: Pharmacophore map highlighting the metabolic blocking by fluorine and electronic modulation of the core heterocycle.

Strategic Synthesis Protocol

Direct condensation of 4,5-difluoro-1,2-phenylenediamine with glycine often leads to polymerization or low yields due to the competing nucleophilicity of the free amine. The N-Boc Protected Route is the industry standard for high-fidelity synthesis.

Reaction Scheme

Precursors: 4,5-Difluoro-1,2-phenylenediamine + N-Boc-Glycine.

Caption: Step-wise synthetic workflow preventing polymerization via N-Boc protection strategy.

Detailed Methodology

Note: This protocol is designed for a 10 mmol scale.

Step 1: Amide Coupling

-

Dissolve N-Boc-Glycine (1.75 g, 10 mmol) in anhydrous DMF (20 mL).

-

Add EDC.HCl (2.1 g, 11 mmol) and HOBt (1.5 g, 11 mmol). Stir at 0°C for 30 mins to activate the acid.

-

Add 4,5-Difluoro-1,2-phenylenediamine (1.44 g, 10 mmol).

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Checkpoint: LCMS should show the uncyclized amide mass (M+H ~302).

Step 2: Acid-Mediated Cyclization

-

Evaporate DMF under reduced pressure.

-

Re-dissolve the residue in Glacial Acetic Acid (30 mL).

-

Heat to 65°C for 4 hours. (Higher temps may degrade the Boc group prematurely).

-

Concentrate acetic acid. Neutralize with sat. NaHCO₃ and extract with EtOAc.

-

Purify via silica flash chromatography (Hexane/EtOAc gradient) to isolate the Boc-protected benzimidazole.

Step 3: Deprotection

-

Dissolve the intermediate in 1,4-Dioxane (10 mL).

-

Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.

-

Stir at RT for 2 hours. A white precipitate (the dihydrochloride salt) will form.

-

Filter and wash with diethyl ether.

-

Yield: Typically 75-85% overall.

Medicinal Chemistry Applications

The 2-(aminomethyl)-5,6-difluorobenzimidazole scaffold is a bioisostere for purines and a critical fragment in several therapeutic classes.

Target Classes

-

Kinase Inhibitors: The benzimidazole NH forms a key hydrogen bond with the "hinge region" (e.g., Glu/Leu residues) in the ATP-binding pocket of kinases. The difluoro-substitution increases potency by filling hydrophobic pockets and preventing metabolic oxidation.

-

P2X3 Antagonists: Used in chronic cough and pain management. The amine tail allows for coupling to urea or amide linkers that reach into the channel pore.

-

HCV NS5B Polymerase Inhibitors: The scaffold mimics the nucleobase, disrupting viral replication.

Comparative Advantage

Why use this specific derivative over the non-fluorinated analog?

-

Metabolic Stability: The C5/C6 positions are the most electron-rich sites on the benzene ring, making them prone to oxidation. Fluorine blocks this, extending half-life (

). -

Lipophilicity Tuning: Fluorination increases LogP slightly, improving Blood-Brain Barrier (BBB) penetration for CNS targets without compromising solubility.

Handling & Safety Profile

-

Signal Word: WARNING (Irritant).

-

Storage: Hygroscopic. Store at -20°C under nitrogen or argon.

-

Stability: Stable in solid form. In solution (DMSO/MeOH), use within 24 hours to prevent oxidation of the primary amine.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

References

-

Synthesis of Fluorinated Benzimidazoles: Title: "Fluoro-containing Heterocycles.[2] IV. Synthesis of Benzimidazole Derivatives." Source: Academia.edu / Journal of Fluorine Chemistry (Contextual). Link:

-

Benzimidazole as a Privileged Scaffold: Title: "Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery."[3] Source: Mini Reviews in Medicinal Chemistry, 2021.[3][4] Link:

-

Chemical Properties & CAS Data: Title: "(6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine Properties & Safety." Source: Sigma-Aldrich / Merck. Link:(Note: Link directs to the isomeric 6,7-difluoro analog page which shares identical safety/handling protocols).

-

Medicinal Chemistry of Benzimidazoles: Title: "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds." Source: Arabian Journal of Chemistry, 2021. Link:

Sources

Troubleshooting & Optimization

Removing unreacted diamine precursors from benzimidazole products

A-Level: Senior Application Scientist

Welcome to the technical support center for benzimidazole synthesis and purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity benzimidazole products. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Introduction: The Purity Challenge

Benzimidazole synthesis, often achieved by condensing an o-phenylenediamine with an aldehyde or carboxylic acid, is a robust transformation. However, a common challenge is the removal of unreacted diamine starting material.[1] Due to their similar polarities and functional groups, simple purification methods can sometimes fail, leading to contaminated final products. This guide provides a structured approach to diagnosing and solving these purification hurdles.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face.

Q1: Why is removing unreacted o-phenylenediamine so difficult?

A: The difficulty stems from several overlapping physicochemical properties between the diamine precursor and the benzimidazole product:

-

Basicity: Both the unreacted diamine and the benzimidazole product are basic compounds.[2] This means they will exhibit similar behaviors during acid-base workups if conditions are not carefully controlled.

-

Polarity: Both molecules contain N-H bonds and aromatic rings, giving them comparable polarities. This can lead to co-elution during column chromatography if the solvent system is not optimized.[1]

-

Solubility: Their solubility profiles in common organic solvents can be quite similar, making selective recrystallization challenging.[2][3]

Q2: What are the primary strategies for removing residual diamine?

A: The three most effective strategies, often used in combination, are:

-

Acid-Base Extraction: This technique exploits the difference in basicity (pKa) between the diamine and the benzimidazole to selectively protonate and wash away the more basic diamine.[1][4][5][6][7]

-

Column Chromatography: Using an optimized solvent system on silica gel can effectively separate compounds based on polarity differences.[1][8][9][10]

-

Recrystallization: This method relies on differences in solubility between the product and impurity in a chosen solvent system at varying temperatures.[11][12]

Q3: How do I know if my product is contaminated with diamine?

A: Thin Layer Chromatography (TLC) is the first and quickest check. Spot your crude reaction mixture alongside the diamine starting material. If you see a spot in your product lane with the same Rf as the starting material, it's likely present. For confirmation and quantification, ¹H NMR spectroscopy is definitive. The aromatic protons of o-phenylenediamine typically appear as a distinct multiplet, which can be integrated to determine the level of contamination.

Troubleshooting Guide

This section addresses specific problems you might encounter during purification.

| Problem ID | Problem Description | Probable Cause(s) | Recommended Solution(s) |

| PUR-001 | Residual diamine observed in NMR after an acidic wash. | 1. Incomplete Protonation: The acidic solution was not strong enough or used in insufficient quantity to fully protonate the more basic diamine. 2. Insufficient Washing: Not enough washes were performed to fully extract the diamine salt into the aqueous layer. | 1. Use Dilute HCl: Switch from weaker acids (like ammonium chloride) to a dilute solution of hydrochloric acid (e.g., 1M HCl) for the wash.[1][5] 2. Perform Multiple Washes: Wash the organic layer 2-3 times with the acidic solution to ensure complete removal.[13] |

| PUR-002 | Product and diamine co-elute during column chromatography. | 1. Inappropriate Solvent System: The eluent is either too polar (carrying everything up the column) or not polar enough to resolve the two compounds.[1] 2. Column Overload: Too much crude material was loaded onto the column, exceeding its separation capacity. | 1. Optimize Eluent with TLC: Systematically test solvent mixtures (e.g., ethyl acetate/hexanes, methanol/dichloromethane) with TLC to find a system where the Rf values of the product and diamine are well-separated (ΔRf > 0.2).[1][8][9] 2. Use a Shallow Gradient: If using gradient chromatography, a slower, more shallow gradient can improve separation.[1] |

| PUR-003 | Diamine impurity remains after recrystallization. | 1. Poor Solvent Choice: The chosen solvent dissolves both the product and the impurity well, or neither well, preventing selective crystallization.[1] 2. Co-crystallization: The impurity is being incorporated into the crystal lattice of the product. | 1. Systematic Solvent Screening: Test a range of solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).[1][11] A good solvent will dissolve the product well when hot but poorly when cold, while keeping the impurity dissolved at all temperatures. 2. Pre-purification: Use a quick acid wash (Protocol 1) to remove the bulk of the diamine before attempting recrystallization. |

| PUR-004 | Product is highly colored, even after purification. | 1. Oxidation of Diamine: o-Phenylenediamine is sensitive to air and light and can oxidize to form highly colored impurities.[14] 2. Formation of Imines: Side reactions can form colored imine complexes.[15] | 1. Activated Carbon (Charcoal) Treatment: Before the final filtration step of recrystallization, add activated carbon to the hot solution to adsorb colored impurities.[11][12][15] 2. Sodium Metabisulfite Wash: Washing the organic layer with a solution of a mild reducing agent like sodium metabisulfite can sometimes remove color from imine formation.[15] |

Key Purification Protocols

Workflow: Choosing Your Purification Strategy

This diagram outlines the decision-making process for purifying your crude benzimidazole product.

Caption: Decision tree for selecting the appropriate purification method.

Protocol 1: Selective Acid-Base Extraction

This protocol is the most direct method for removing basic diamine impurities. It leverages the fact that aromatic diamines are generally more basic than the corresponding benzimidazole products.

Principle: An acidic wash will protonate the more basic diamine, forming a water-soluble salt. This salt is then extracted from the organic layer into the aqueous layer.[4][5][7]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

-

First Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

-

Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release pressure.

-

Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

-

Repeat: Repeat the wash (steps 2-4) one to two more times to ensure complete removal of the diamine hydrochloride salt.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography

This method is ideal when multiple impurities are present or when acid-base extraction is insufficient.

Principle: Separation is based on the differential adsorption of the compounds onto a stationary phase (silica gel) and their solubility in the mobile phase (eluent). Less polar compounds travel down the column faster.[9]

Step-by-Step Methodology:

-

TLC Optimization: First, determine the optimal solvent system using TLC. A good system will show clear separation between the benzimidazole product spot and all impurity spots. For benzimidazoles, common systems are gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1][9] Aim for an Rf value of ~0.3 for your product.[1]

-

Column Packing: Prepare a silica gel slurry in your starting eluent (the most non-polar solvent in your gradient) and carefully pack the column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

-

Elution: Begin eluting with your chosen solvent system. Collect fractions in test tubes.

-

Monitoring: Monitor the fractions being collected by TLC to identify which ones contain your pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

Recrystallization is an excellent final polishing step to obtain highly pure, crystalline material.

Principle: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.[11]

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent in which your benzimidazole product is highly soluble at high temperatures but poorly soluble at room temperature or below. Common solvents include ethanol, water, or mixtures like ethanol/water.[1][12]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until it boils. Continue adding the solvent dropwise until the solid just dissolves.

-

(Optional) Hot Filtration: If there are insoluble impurities or if you have performed a charcoal treatment for color removal, perform a hot filtration through fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.[12]

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.

References

- Vertex AI Search. (n.d.). o-Phenylenediamine | Solubility of Things.

- Benchchem. (n.d.). Technical Support Center: Purification of 2-Methyl-1H-benzimidazole-4-methanol.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis.

- ChemicalBook. (2026, January 13). o-Phenylenediamine | 95-54-5.

- MDPI. (2020, November 14). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.

- Organic Syntheses. (n.d.). Benzimidazole - Organic Syntheses Procedure.

- PMC. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.

- DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.

- Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?.

- Wikipedia. (n.d.). Acid–base extraction.

- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

- ResearchGate. (2017, January 24). Recently in am working some benzimidazole synthesis using oxone, I have problem regarding color impurity what is that and how to remove this?.

- YouTube. (2020, March 22). Acid-Base Extraction Tutorial.

- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.

- Journal Of Current Pharma Research. (2018). Review on Synthetic Procedures of Benzimidazole Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]

- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vernier.com [vernier.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. m.youtube.com [m.youtube.com]

- 14. o-Phenylenediamine | 95-54-5 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

Validation & Comparative

1H and 13C NMR spectral interpretation of 2-(Aminomethyl)-5,6-difluorobenzimidazole

The following guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It prioritizes the causality of spectral features and the comparative diagnostics required to validate structural integrity against common isomeric impurities.

Executive Summary: The Fluorine Bioisostere Challenge

In drug discovery, the benzimidazole scaffold is a privileged pharmacophore. The introduction of fluorine atoms at the 5- and 6-positions is a strategic modification to block metabolic oxidation (preventing P450 hydroxylation at the electron-rich C5/C6 positions) and modulate lipophilicity.

However, the synthesis of 2-(aminomethyl)-5,6-difluorobenzimidazole presents a critical analytical challenge: distinguishing the desired symmetric 5,6-difluoro isomer from the asymmetric 4,5-difluoro regioisomer (a common impurity if the starting material, 4,5-difluoro-1,2-phenylenediamine, is contaminated with 3,4-difluoro isomers).

This guide provides a definitive spectral interpretation framework to validate the 5,6-difluoro substitution pattern, comparing its performance (spectral resolution and diagnostic features) against its non-fluorinated and regioisomeric alternatives.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, the following protocol minimizes solvent effects that can obscure critical coupling constants.

Step 1: Sample Preparation

-

Solvent Selection: DMSO-d6 is the mandatory solvent.

-

Reasoning: Methanol-d4 (MeOD) induces rapid exchange of the amine (

) and imidazole (

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reasoning: Fluorine splitting spreads carbon signals into multiplets (d, t, dd), reducing signal-to-noise ratio. Higher concentration is required for clear detection of quaternary C-F carbons in 13C NMR.

-

Step 2: Acquisition Parameters

-

1H NMR: Standard pulse sequence. Spectral width -2 to 14 ppm.

-

13C NMR: Minimum 1024 scans.

-

Critical: Ensure decoupling is set to inverse gated if quantitative integration is needed, though standard broadband decoupling is sufficient for assignment.

-

-

19F NMR (Optional but Recommended): Run a non-decoupled fluorine scan to confirm the presence of a single fluorine environment (indicating symmetry).

Spectral Interpretation: The 5,6-Difluoro Signature

1H NMR Analysis (400 MHz, DMSO-d6)

The defining feature of the 5,6-difluoro isomer is symmetry . Due to rapid tautomerism of the N-H proton at room temperature, the molecule appears pseudo-symmetric on the NMR time scale.

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Analysis ( |

| H-4, H-7 | 7.60 – 7.75 | Triplet (t) | 2H | The "Pseudo-Triplet". These protons are chemically equivalent. Each couples to the ortho-F ( |

| Imidazole-NH | 12.5 – 13.0 | Broad Singlet | 1H | Highly variable. Disappears with D |

| Side Chain -CH | 3.90 – 4.10 | Singlet (s) | 2H | Sharp singlet confirms no coupling to adjacent protons. |

| Amine -NH | 3.0 – 5.0 | Broad (br s) | 2H | Often very broad due to hydrogen bonding with DMSO. |

13C NMR Analysis (100 MHz, DMSO-d6)

The 13C spectrum is the "fingerprint" of the fluorination pattern. The fluorine atoms cause massive splitting, which is diagnostic.

| Carbon Type | Shift ( | Multiplicity | Coupling Constants ( |

| C-2 (Amidine) | 156.5 | Singlet/Triplet | |

| C-5, C-6 | 146.0 – 148.0 | dd | Direct C-F bond. Large |

| C-3a, C-7a | 138.0 | dd | Quaternary bridgeheads. |

| C-4, C-7 | 106.0 – 108.0 | dd | Aromatic C-H. |

| Side Chain -CH | 40.5 | Singlet | No significant F coupling. |

Visualization of Coupling Pathways

The following diagram illustrates the splitting logic for the critical H-4/H-7 protons, distinguishing the 5,6-difluoro isomer from alternatives.

Caption: Splitting tree for H-4/H-7 aromatic protons. The convergence of coupling constants (

Comparative Analysis: Product vs. Alternatives

This section objectively compares the 5,6-difluoro target against its most likely "alternatives": the regioisomeric impurity (4,5-difluoro) and the non-fluorinated parent.

Comparison Table: Diagnostic Markers

| Feature | Target: 5,6-Difluoro Isomer | Alternative 1: 4,5-Difluoro Isomer (Regioisomer) | Alternative 2: Non-Fluorinated |

| Symmetry | Yes (Pseudo-C2v) | No (Asymmetric) | Yes (Pseudo-C2v) |

| 1H Aromatic Region | 1 Signal (2H) Appears as a triplet ( | 2 Distinct Signals (1H each) H-6 and H-7 appear as separate multiplets (dt and ddd). | Multi-Signal (4H) AA'BB' pattern (multiplet 7.1–7.5 ppm). |

| 13C C-F Region | 1 Signal (2C) Appears as dd (C5/C6 equivalent). | 2 Distinct Signals (1C each) C-4 and C-5 appear at different shifts with different splitting. | None |

| 19F NMR | 1 Signal (Singlet or doublet) | 2 Signals (Distinct shifts, coupling to each other) | Silent |

Why the 5,6-Difluoro Isomer is Superior for Drug Design

While the non-fluorinated alternative is easier to synthesize and characterize, the 5,6-difluoro substitution offers superior performance in biological systems:

-

Metabolic Stability: The C5/C6 positions are the primary sites for oxidative metabolism in benzimidazoles. Blocking both with fluorine significantly extends half-life (

). -

Lipophilicity: The difluoro-substitution increases

, improving membrane permeability compared to the polar 2-aminomethyl parent.

References

-

MDPI. Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols. Molecules 2020. [Link]

-

National Institutes of Health (NIH). An experimental and theoretical NMR study of NH-benzimidazoles. PMC.[1] [Link]

-

Reich, H.J. 13C NMR Coupling Constants. University of Wisconsin-Madison.[2] [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 2-(Aminomethyl)-5,6-difluorobenzimidazole

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for 2-(Aminomethyl)-5,6-difluorobenzimidazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis against simpler benzimidazole analogues to elucidate the spectral influence of the aminomethyl and difluoro substituents. The interpretations are grounded in established spectroscopic principles and data from related compounds.

Introduction: The Role of IR Spectroscopy in Heterocyclic Compound Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound's functional groups. For complex heterocyclic molecules such as 2-(Aminomethyl)-5,6-difluorobenzimidazole, a compound of interest in medicinal chemistry, IR spectroscopy serves as a rapid, non-destructive method to confirm its synthesis and identify key structural features. The presence of a primary amine, a secondary amine within the imidazole ring, aromatic C-H bonds, and the unique C-F bonds all give rise to characteristic absorption bands. Understanding these spectral features is crucial for quality control and for tracking chemical modifications.

This guide will compare the expected IR spectral features of 2-(Aminomethyl)-5,6-difluorobenzimidazole with those of benzimidazole and 2-methylbenzimidazole. This comparison will highlight how the addition of the aminomethyl and difluoro groups modifies the vibrational modes of the core benzimidazole structure.

Experimental Methodology: Acquiring High-Quality IR Spectra of Solid Samples

The quality of an IR spectrum is highly dependent on the sample preparation technique. For solid-state organic compounds like 2-(Aminomethyl)-5,6-difluorobenzimidazole, two primary methods are prevalent: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves intimately mixing a small amount of the solid sample (typically 1-2 mg) with finely ground, anhydrous potassium bromide (100-200 mg)[1]. The mixture is then compressed under high pressure (8-10 metric tons) to form a thin, transparent pellet[2]. The KBr acts as an IR-transparent matrix, allowing the infrared beam to pass through the sample.

Rationale: The KBr pellet method provides a high-quality spectrum with sharp, well-resolved peaks, making it ideal for detailed structural analysis. The key to this technique is the rigorous exclusion of moisture, as water exhibits strong IR absorption bands that can obscure the sample's spectrum[2].

Step-by-Step Protocol:

-

Dry spectroscopy-grade KBr in an oven at 110°C for at least 2 hours and cool in a desiccator.

-

In an agate mortar, grind 1-2 mg of the sample to a fine powder.

-

Add approximately 200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.

-

Assemble the pellet die and transfer the mixture into the die body.

-

Place the die in a hydraulic press and apply pressure of 8-10 metric tons for 2-3 minutes to form a transparent pellet.

-

Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a more modern and rapid technique that requires minimal sample preparation[3]. The solid sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or germanium). An IR beam is passed through the crystal, where it undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample, and the resulting absorption is detected[4][5].

Rationale: ATR is advantageous for its speed and ease of use, making it suitable for high-throughput screening. It is also less sensitive to sample thickness than the KBr pellet method. However, the penetration depth of the evanescent wave is wavelength-dependent, which can cause slight variations in peak intensities compared to a transmission spectrum[4].

Step-by-Step Protocol:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the built-in clamp to ensure firm and uniform contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the crystal thoroughly after the measurement.

Comparative Spectral Analysis

Due to the unavailability of a published experimental spectrum for 2-(Aminomethyl)-5,6-difluorobenzimidazole, the following analysis is based on predicted vibrational frequencies derived from the known spectral data of benzimidazole, 2-methylbenzimidazole, and other related substituted benzimidazoles[6][7][8].

High-Frequency Region (>2500 cm⁻¹)

This region is dominated by N-H and C-H stretching vibrations.

-

N-H Stretching (Imidazole and Primary Amine):

-

Benzimidazole & 2-Methylbenzimidazole: A broad absorption band is typically observed in the 3100-2700 cm⁻¹ range, which is characteristic of the hydrogen-bonded N-H group within the imidazole ring.

-

2-(Aminomethyl)-5,6-difluorobenzimidazole: This molecule will exhibit a more complex N-H stretching region.

-

The imidazole N-H stretch is expected to be present as a broad band, similar to the simpler benzimidazoles.

-

The aminomethyl group (-CH₂NH₂) will introduce additional peaks. A primary amine typically shows two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. These peaks are generally of medium intensity and are sharper than the hydrogen-bonded imidazole N-H band.

-

-

-

C-H Stretching:

-

Aromatic C-H: All three compounds will show weak to medium absorption bands above 3000 cm⁻¹, characteristic of aromatic C-H stretching.

-

Aliphatic C-H:

-

Benzimidazole has no aliphatic C-H bonds.

-

2-Methylbenzimidazole will display C-H stretching bands from its methyl group in the 2960-2850 cm⁻¹ region.

-

2-(Aminomethyl)-5,6-difluorobenzimidazole will also show aliphatic C-H stretching from the methylene (-CH₂-) group in a similar range (2950-2850 cm⁻¹).

-

-

Mid-Frequency Region (2500-1500 cm⁻¹)

This region contains characteristic peaks for double bonds and bending vibrations.

-

C=N and C=C Stretching (Benzimidazole Ring):

-

The benzimidazole ring system gives rise to a series of sharp, medium to strong absorption bands between 1620 cm⁻¹ and 1450 cm⁻¹. These are due to the coupled stretching vibrations of the C=N and C=C bonds within the fused ring structure. These peaks are a key indicator of the benzimidazole core in all three compounds.

-

In 2-(Aminomethyl)-5,6-difluorobenzimidazole, the electron-withdrawing fluorine atoms may cause a slight shift of these ring vibration bands to higher wavenumbers.

-

-

N-H Bending:

-

Primary Amine: The aminomethyl group in the target molecule is expected to show a medium to strong scissoring vibration (N-H bend) in the range of 1650-1580 cm⁻¹. This peak might overlap with the benzimidazole ring stretching vibrations.

-

Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of structural information from various bending and stretching vibrations.

-

C-F Stretching:

-

The most significant new feature in the spectrum of 2-(Aminomethyl)-5,6-difluorobenzimidazole will be the C-F stretching bands. These are typically very strong and sharp absorptions found in the 1300-1000 cm⁻¹ region. The presence of two fluorine atoms on the benzene ring will likely result in strong, distinct peaks in this area, providing clear evidence for the fluorination of the molecule.

-

-

C-N Stretching:

-

The stretching vibration of the C-N bond in the aminomethyl group is expected to appear in the 1250-1020 cm⁻¹ range. This peak might overlap with the C-F stretching bands.

-

-

Aromatic C-H Out-of-Plane Bending:

-

Strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The substitution pattern on the benzene ring influences the position of these bands. The specific pattern for 2-(Aminomethyl)-5,6-difluorobenzimidazole will differ from that of benzimidazole and 2-methylbenzimidazole.

-

Summary of Characteristic Peaks

| Vibrational Mode | Benzimidazole | 2-Methylbenzimidazole | 2-(Aminomethyl)-5,6-difluorobenzimidazole (Predicted) |

| Amine N-H Stretch | - | - | 3500-3300 cm⁻¹ (two sharp-medium peaks) |

| Imidazole N-H Stretch | 3100-2700 cm⁻¹ (broad) | 3100-2700 cm⁻¹ (broad) | 3100-2700 cm⁻¹ (broad) |

| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ |

| Aliphatic C-H Stretch | - | 2960-2850 cm⁻¹ | 2950-2850 cm⁻¹ |

| Amine N-H Bend | - | - | 1650-1580 cm⁻¹ |

| C=N, C=C Ring Stretch | 1620-1450 cm⁻¹ | 1620-1450 cm⁻¹ | 1620-1450 cm⁻¹ (possible slight shift) |

| C-F Stretch | - | - | 1300-1000 cm⁻¹ (strong, sharp) |

| Aromatic C-H Bend | 900-675 cm⁻¹ | 900-675 cm⁻¹ | 900-675 cm⁻¹ (different pattern) |

Visualizing Key Functional Group Vibrations

The following diagram illustrates the key functional groups and their expected absorption regions in the IR spectrum of 2-(Aminomethyl)-5,6-difluorobenzimidazole.

Caption: Key functional groups and their IR regions for the target molecule.

Conclusion

The infrared spectrum of 2-(Aminomethyl)-5,6-difluorobenzimidazole is predicted to be rich in information, clearly indicating the presence of all its key functional moieties. In comparison to simpler analogues like benzimidazole and 2-methylbenzimidazole, the most prominent distinguishing features will be:

-

Sharp, dual peaks in the 3500-3300 cm⁻¹ region from the primary aminomethyl group.

-

Very strong and sharp absorption bands in the 1300-1000 cm⁻¹ region due to the C-F stretching vibrations.

These features, in conjunction with the characteristic absorptions of the benzimidazole core, provide a robust method for the structural confirmation of this complex heterocyclic compound. The experimental protocols detailed herein offer a reliable framework for obtaining high-quality data for such analyses.

References

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra for 2-methylbenzimidazole (a) and 2-methylbenzimidazole dithiocarbamate-Pb(II) complex (b). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbenzimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Characteristic fragment of the IR spectra of benzimidazole isolated.... Retrieved from [Link]

-

Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1961). 455. The infrared spectra of some simple benzimidazoles. Retrieved from [Link]

-

NIU - Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]

-

MDPI. (2012). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Retrieved from [Link]

-

PMC. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Retrieved from [Link]

-

ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Benzimidazole, 2-methyl-. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

METTLER TOLEDO. (2020, January 24). What is ATR? (Attenuated Total Reflectance). Retrieved from [Link]

-

Wikipedia. (n.d.). Attenuated total reflection. Retrieved from [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. kinteksolution.com [kinteksolution.com]

- 3. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 4. youtube.com [youtube.com]

- 5. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. acgpubs.org [acgpubs.org]

Beyond the Symmetric Baseline: Confirming Regioselectivity in 5,6-Difluorobenzimidazole N-Alkylation

Executive Summary & Core Directive

The Paradox of 5,6-Difluorobenzimidazole: In the context of N-alkylation, 5,6-difluorobenzimidazole presents a unique analytical scenario. Unlike its 5-substituted analogs (which yield separable N1 and N3 regioisomers), the unsubstituted 5,6-difluoro scaffold is symmetric .

-

Starting Material: Exists in rapid tautomeric equilibrium; positions 5/6 and N1/N3 are chemically equivalent on the NMR timescale.

-

The Product: Upon mono-N-alkylation, the molecule becomes "fixed." While N1 and N3 alkylation products are chemically identical (superimposable), the internal symmetry of the ring is broken .

Therefore, "confirming regioselectivity" in this specific molecule is not about distinguishing Isomer A from Isomer B (as they are the same), but rather confirming the successful "desymmetrization" of the aromatic core . This distinguishes the desired mono-N-alkylated product from:

-

The Starting Material (Rapid tautomeric exchange).

-

The Quaternary Salt (Bis-alkylation at N1 and N3).

-

C-Alkylation (Rare, but possible under specific conditions).

This guide compares the analytical methodologies required to definitively prove this structural change, prioritizing 1H-15N HMBC and 19F NMR as the primary validation systems.

Mechanistic Visualization

The following diagram illustrates the symmetry-breaking event that occurs during alkylation. Note how the 19F and 1H environments diverge only after the alkyl group is locked in place.

Caption: Reaction pathway showing the transition from symmetric tautomer to asymmetric product. The 19F NMR signature splits from one averaged peak to two distinct peaks upon successful mono-alkylation.

Comparative Analytical Guide

To confirm the structure, we must detect the loss of symmetry .

Method A: 19F NMR Spectroscopy (The "Quick Check")

Status: High Throughput / First-Line Screen

Because Fluorine is highly sensitive to electronic environments, the 5-F and 6-F atoms—which are equivalent in the starting material due to tautomerism—become distinct in the product.

-

F6 (para to N-Alkyl): Shielded/Deshielded differently due to resonance from the alkylated nitrogen.

-

F5 (meta to N-Alkyl): Experiences different electronic effects.[1][2]

| Feature | Starting Material | Product (N-Alkyl) | Quaternary Salt |

| 19F Signals | 1 Signal (Broad/Averaged) | 2 Signals (Distinct dd) | 1 Signal (Symmetric) |

| Coupling | Unresolved | Sharp, symmetric |

Expert Insight: If you run the reaction and still see a single 19F peak, you have likely failed to alkylate (recovered SM) or over-alkylated (salt). Two 19F peaks are the first confirmation of success.

Method B: 1H-15N HMBC (The "Killer App")

Status: Gold Standard / Definitive Proof

This is the only solution-phase method that definitively links the alkyl protons to a specific nitrogen atom, ruling out C-alkylation or O-alkylation (if side chains are present).

-

Mechanism: Detects long-range coupling (

or -

The Evidence:

-

N1 (Alkylated): Shows a strong correlation to the Alkyl-H (usually

Hz). Chemical shift typically ~140-160 ppm (shielded relative to imine). -

N3 (Imine): Shows NO correlation to Alkyl-H (too far,

bonds). Chemical shift typically ~230-250 ppm (deshielded).

-

Method C: 1D NOE / 2D NOESY

Status: Spatial Confirmation

Useful for assigning which 19F/1H signal corresponds to position 7 vs 4.

-

Irradiation of N-Alkyl protons: Will show an NOE enhancement of H7 (the proton on the benzene ring closest to the alkyl group).

-

H4: Will show NO enhancement.

-

Result: This allows you to assign the specific 1H and 19F signals to the "5-side" or "6-side" of the molecule.

Analytical Comparison Table

| Metric | 1H-15N HMBC | 19F NMR | X-Ray Crystallography |

| Primary Utility | Proving N-C bond formation | Confirming symmetry breaking | Absolute structure determination |

| Sample Req | High (20-50 mg preferred) | Low (<1 mg) | Single Crystal |

| Time to Result | 1-4 Hours (instrument dependent) | < 5 Minutes | Days to Weeks |

| Ambiguity | Zero (Definitive connectivity) | Low (Can be confused with asymmetric impurities) | Zero |

| Cost | Medium (Instrument time) | Low | High |

Experimental Protocol: Self-Validating System

This protocol is designed to maximize mono-alkylation and provide immediate NMR validation.

Step 1: Regioselective Synthesis[1][2]

-

Reagents: 5,6-difluorobenzimidazole (1.0 equiv), Alkyl Halide (1.1 equiv), Cs₂CO₃ (2.0 equiv).

-

Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

-

Procedure:

-

Dissolve benzimidazole in MeCN (0.2 M).

-

Add Cs₂CO₃ and stir for 30 min at RT (Deprotonation phase - creates the ambident anion).

-

Add Alkyl Halide dropwise.

-

Monitor by TLC/LCMS. Critical: Stop immediately upon consumption of SM to prevent quaternization.

-

Step 2: The "Symmetry Check" (Analytical Workflow)

-

Sample Prep: Dissolve ~10 mg of isolated product in DMSO-d6 (CDCl3 can sometimes allow broad peaks if trace acid is present; DMSO locks the tautomers better).

-

Acquisition 1 (1H NMR): Look for the integration of the alkyl group vs aromatic protons (should be 3:2 for methyl).

-

Acquisition 2 (19F NMR):

-

Pass Criteria: Two distinct multiplets (approx -135 to -145 ppm range).

-

Fail Criteria: Single broad peak (indicates SM or Salt).

-

-

Acquisition 3 (1H-15N gHMBC):

-

Parameter Setup: Set CNST13 (J-coupling) to 8 Hz. This is optimized for the

and -

Validation: Observe cross-peak between Alkyl-H and Nitrogen at ~150 ppm (N-pyrrole type).

-

Dealing with Asymmetric Analogs (e.g., 5-Fluorobenzimidazole)

Note: If your substrate is actually 5-fluorobenzimidazole (asymmetric), the problem changes from "symmetry breaking" to "isomer identification."

In 5-fluorobenzimidazole, N1-alkylation and N3-alkylation yield two different molecules :

-

1-Alkyl-5-fluorobenzimidazole (Isomer A)

-

1-Alkyl-6-fluorobenzimidazole (Isomer B - often named based on the tautomer numbering, but chemically distinct).

Differentiation Strategy:

-

NOE is King: Irradiate the N-Alkyl group.

-

If NOE is observed to a proton that is a doublet of doublets (H-F coupling) , the alkyl group is near the F-substituted side (Isomer B/6-F).

-

If NOE is observed to a proton that is a singlet/doublet (H-H coupling only) , the alkyl group is near the H-substituted side (Isomer A/5-F).

-

References

-

Claramunt, R. M., et al. (2014). "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 10, 1613–1624. Link

-

LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[3] Link

-

Alam, R. M., & Keating, J. J. (2021).[2] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1939–1951.[1] Link

-

Marinescu, M. (2022). "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, 27(19), 6268. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Aminomethyl)-5,6-difluorobenzimidazole

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(Aminomethyl)-5,6-difluorobenzimidazole, a fluorinated aromatic amine, demands a rigorous and proactive approach to personal protection. The toxicological properties of many such research chemicals are not fully characterized, making it imperative to treat them with the utmost caution.[1] This guide provides a detailed operational plan, grounded in established safety principles, to ensure the well-being of laboratory personnel.

Hazard Assessment: Understanding the Risks

Before any handling, a thorough understanding of the compound's potential hazards is crucial. Based on available Safety Data Sheets (SDS) for structurally related compounds, 2-(Aminomethyl)-5,6-difluorobenzimidazole should be considered hazardous.[1][2]

Primary Hazards:

-

Acute Toxicity: The compound is presumed to be harmful if swallowed, inhaled, or in contact with skin.[1]

-

Irritation: It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4]

-

Unknown Chronic Effects: As the toxicological properties are not thoroughly investigated, there may be unknown long-term health hazards.[1] Therefore, minimizing exposure is the primary goal.

This hazard profile necessitates a multi-layered Personal Protective Equipment (PPE) strategy to shield against all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Core PPE Requirements: A Task-Based Summary

The level of PPE required is dictated by the specific task and the potential for exposure. All operations should, without exception, be performed within a certified chemical fume hood to minimize inhalation risk.[5]

| Task | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat (fully buttoned) | Not required if in fume hood |

| Preparing Solutions | Chemical Fume Hood | Chemical Splash Goggles & Face Shield[6] | Double Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Not required if in fume hood |

| Running Reaction | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat (fully buttoned) | Not required if in fume hood |

| Spill Cleanup | N/A | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Disposable Coveralls[1] | NIOSH-approved Respirator (N95 minimum) |

Detailed Operational Protocols

Adherence to standardized procedures is critical for safety. These protocols provide a self-validating system to ensure protection at every stage of handling.

PPE Donning Workflow

Properly putting on PPE is the first line of defense. The sequence is designed to prevent cross-contamination.

Step-by-Step Procedure:

-

Footwear Check: Confirm you are wearing closed-toe, closed-heel shoes.

-

Inner Gloves: Don the first pair of nitrile gloves.

-

Lab Coat/Coveralls: Put on a clean, properly fitting lab coat and fasten all buttons. For large-scale work or spill cleanup, use disposable coveralls.[1]

-

Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

-

Eye & Face Protection: Put on chemical splash goggles.[7] If there is a significant splash risk, add a face shield over the goggles.[6]

Caption: PPE Donning Sequence.

PPE Doffing (Removal) Protocol

The removal of PPE is a critical step to prevent contaminating yourself and the laboratory. The principle is "dirty touches dirty," and "clean touches clean."

Step-by-Step Procedure:

-

Decontaminate (if necessary): Before removal, wipe down the face shield and apron if visibly contaminated.

-

Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, turning it inside out, and then using the clean inner glove to remove the second outer glove. Dispose of them immediately.

-

Face Shield/Apron: Remove the face shield and/or apron.

-

Lab Coat/Coveralls: Unbutton the lab coat and remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.

-

Goggles: Remove goggles from the back of the head forward.

-

Inner Gloves: Remove the final pair of gloves, again without touching the outside surface with bare skin.

-

Hand Washing: Immediately wash hands thoroughly with soap and water.[3]

Emergency Plan: Exposure and Spills

In the event of an emergency, a clear and immediate plan is essential. Eyewash stations and safety showers must be accessible and tested regularly.[3]

Immediate Actions:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[1]

-

Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

-

Spill: Evacuate the immediate area. Wear full protective equipment, including a respirator, before attempting cleanup.[1] Use an inert absorbent material to contain the spill, then collect it in a sealed, labeled container for hazardous waste disposal.[8]

Caption: Emergency Exposure Response.

Disposal Plan: Contaminated Materials and Chemical Waste

Proper disposal is the final step in the safe handling lifecycle.

-

Contaminated PPE: All disposable PPE, including gloves, aprons, and coveralls, must be placed in a designated hazardous waste container immediately after removal. Do not dispose of them in regular trash.

-

Chemical Waste: Unused 2-(Aminomethyl)-5,6-difluorobenzimidazole and any solutions containing it must be disposed of as hazardous chemical waste.[9] Contact your institution's Environmental Health and Safety (EHS) office for specific collection procedures.[1] Do not pour this chemical down the drain.[10] Containers should be sealed, clearly labeled, and stored in a designated satellite accumulation area until collected.

By integrating these detailed PPE protocols and emergency plans into your daily laboratory operations, you build a robust culture of safety. This ensures that your pursuit of scientific advancement does not come at the cost of personal health and well-being.

References

-

Alfa Aesar. (2020). SAFETY DATA SHEET: 2-(Aminomethyl)benzimidazole dihydrochloridehydrate. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

-

University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

Sources

- 1. pfaltzandbauer.com [pfaltzandbauer.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nems.nih.gov [nems.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.